molecular formula C14H15NO3S B3482535 N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide

N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B3482535
M. Wt: 277.34 g/mol
InChI Key: XXTSLTLITYXHJW-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethylamine, a class of compounds that includes various psychoactive drugs . Phenethylamines often have effects on the central nervous system and are associated with cognitive and behavioral processes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as gas chromatography and mass spectrometry . These methods can be used to differentiate among positional isomers .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers has been achieved using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra .

Mechanism of Action

Similar compounds, such as NBOMes, are known to act as agonists at serotonin 5-HT2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For example, N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are reported to be associated with untoward effects in people who use drugs .

Future Directions

The future directions of research on similar compounds could include further studies on their cardiovascular safety , as well as the development of updated comprehensive analytical methods for the search of newly emerging designer drugs .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-4-7-13(19-9)14(16)15-11-8-10(17-2)5-6-12(11)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTSLTLITYXHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide

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